
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a salt of iron and gluconic acid, and its chemical formula is C12H22FeO14·2H2O. This compound is known for its water solubility and is often used as a dietary supplement to treat iron-deficiency anemia.
准备方法
Synthetic Routes and Reaction Conditions
Iron(II) gluconate can be synthesized by reacting gluconic acid with iron(II) salts under controlled conditions. The reaction typically involves dissolving iron(II) sulfate or iron(II) chloride in water and then adding gluconic acid. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of iron(II) gluconate.
Industrial Production Methods
In industrial settings, the production of iron(II) gluconate involves large-scale reactions using similar principles. The process is optimized for efficiency and yield, often involving continuous stirring and precise temperature control. The final product is then purified and crystallized to obtain iron(II) gluconate dihydrate.
化学反应分析
Types of Reactions
Iron(II) gluconate undergoes various chemical reactions, including:
Oxidation: Iron(II) can be oxidized to iron(III) in the presence of oxidizing agents.
Reduction: Iron(III) can be reduced back to iron(II) using reducing agents.
Substitution: The gluconate ligand can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and ascorbic acid are used.
Substitution: Ligand exchange reactions often involve other carboxylic acids or chelating agents.
Major Products Formed
Oxidation: Iron(III) gluconate or other iron(III) complexes.
Reduction: Iron(II) complexes with different ligands.
Substitution: Various iron(II) or iron(III) complexes depending on the substituting ligand.
科学研究应用
Iron(II) gluconate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.
Biology: Studied for its role in iron metabolism and its effects on cellular processes.
Medicine: Commonly used as a dietary supplement to treat iron-deficiency anemia.
Industry: Employed in the fortification of food products and as a colorant in pharmaceuticals.
作用机制
Iron(II) gluconate exerts its effects primarily through its role in iron metabolism. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. Iron(II) gluconate is absorbed in the gastrointestinal tract and incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include hemoglobin, myoglobin, and various iron-dependent enzymes .
相似化合物的比较
Similar Compounds
Iron(III) gluconate: An oxidized form of iron(II) gluconate, used in similar applications but with different chemical properties.
Iron(II) sulfate: Another iron supplement, commonly used but less soluble than iron(II) gluconate.
Iron(III) chloride: Used in industrial applications and as a reagent in chemical synthesis.
Uniqueness
Iron(II) gluconate is unique due to its high solubility and bioavailability, making it an effective supplement for treating iron-deficiency anemia. Its stability and ease of synthesis also contribute to its widespread use in various fields.
属性
分子式 |
C12H26FeO16 |
|---|---|
分子量 |
482.17 g/mol |
IUPAC 名称 |
iron(2+);2,3,4,5,6-pentahydroxyhexanoate;dihydrate |
InChI |
InChI=1S/2C6H12O7.Fe.2H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;/h2*2-5,7-11H,1H2,(H,12,13);;2*1H2/q;;+2;;/p-2 |
InChI 键 |
OKGNXSFAYMSVNN-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


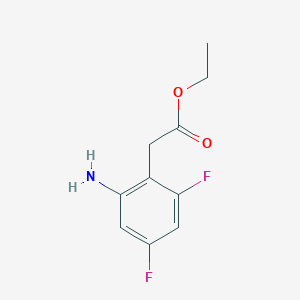

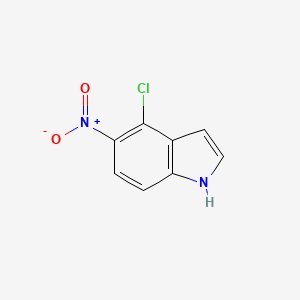
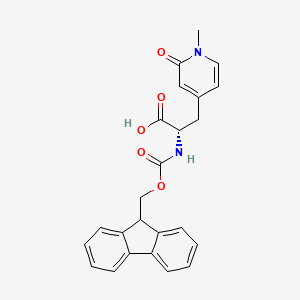
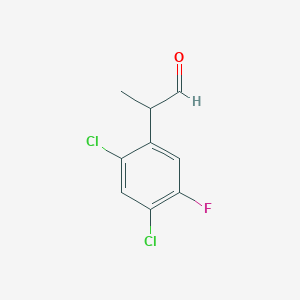

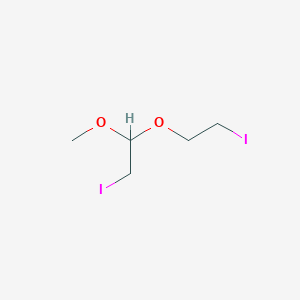


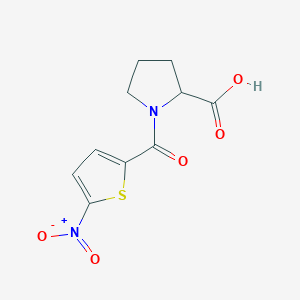

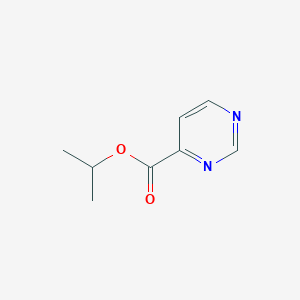
![4-bromo-7-chloroBenzo[b]thiophene-3-carboxylic acid](/img/structure/B13656467.png)

